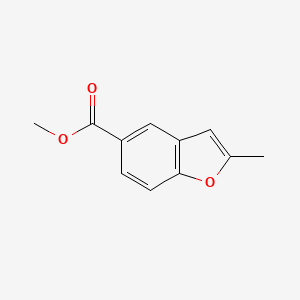

Methyl 2-methyl-1-benzofuran-5-carboxylate

Beschreibung

Contextualization of Benzofuran (B130515) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent scaffold in the realm of organic and medicinal chemistry. nih.govmdpi.com This structural motif is a key component in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govmdpi.com Consequently, the development of synthetic methodologies to construct and functionalize the benzofuran core is a significant focus in heterocyclic chemistry.

The synthesis of benzofuran derivatives is a well-explored area, with numerous strategies developed to achieve molecular diversity. These methods often involve the cyclization of appropriately substituted phenols and include transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, which offer a powerful tool for forming the furan ring. rsc.orgnih.govrsc.orgacs.org The versatility of these synthetic routes allows for the introduction of various substituents onto the benzofuran skeleton, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. The reactivity of the benzofuran ring system also allows for further functionalization, making it a valuable building block in the synthesis of more complex molecular architectures.

Significance of the Benzofuran-5-carboxylate Scaffold in Chemical Literature

The benzofuran-5-carboxylate scaffold, as seen in Methyl 2-methyl-1-benzofuran-5-carboxylate, represents an important subclass of benzofuran derivatives. The presence of a carboxylate group, specifically a methyl ester at the 5-position, provides a key functional handle for further synthetic transformations. This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and ketones.

This synthetic versatility makes benzofuran-5-carboxylate derivatives valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. The ability to introduce diverse functionalities at this position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By modifying the group at the 5-position, chemists can modulate the compound's solubility, polarity, and ability to interact with biological targets.

Overview of Academic Research Trajectories for this compound

While specific academic publications detailing the synthesis and application of this compound (CAS Number: 117379-97-2) are not abundant in the public domain, its structure suggests its role as a synthetic intermediate. The compound is listed in the inventories of several chemical suppliers, indicating its availability for research purposes. shachemlin.comsigmaaldrich.com Patent literature also mentions this compound, often as part of a larger library of molecules for screening in drug discovery programs. google.comgoogle.comgoogle.com

The likely synthetic routes to this compound would involve established methods for benzofuran synthesis. One plausible approach is the palladium-catalyzed coupling and cyclization of a substituted phenol (B47542) and an alkyne. The characterization of this compound would rely on standard analytical techniques.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 117379-97-2 |

| Molecular Formula | C₁₁H₁₀O₃ |

| IUPAC Name | This compound |

Expected Spectroscopic Data

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methyl group at the 2-position, a singlet for the furan ring proton, and a singlet for the methyl ester protons.

¹³C NMR: The spectrum would display signals for the carbon atoms of the benzofuran core, the methyl group, and the methyl carboxylate group.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group, C-O stretching frequencies, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The research trajectory for a compound like this compound would typically involve its use as a building block in the synthesis of more complex molecules with potential applications in materials science or as biologically active agents. Further academic research would be needed to fully elucidate its reactivity and potential applications.

Eigenschaften

IUPAC Name |

methyl 2-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRSXNCAUQMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of Benzofuran Carboxylates

Mechanistic Insights into Benzofuran (B130515) Ring Formation and Functionalization

The construction and subsequent modification of the benzofuran scaffold are achieved through a variety of synthetic strategies, each with its own mechanistic underpinnings. acs.orgnih.gov These methods provide pathways to a wide array of substituted benzofurans, including carboxylated derivatives.

Nucleophilic substitution is a cornerstone of many benzofuran synthesis methodologies. A common strategy involves the intramolecular nucleophilic attack of a phenoxide ion on an adjacent carbon atom bearing a suitable leaving group. For instance, the synthesis of benzofuran derivatives can proceed through pathways where an intermediate undergoes nucleophilic substitution to achieve the desired heterocyclic structure. acs.org The efficiency of these reactions is often dependent on the nature of the leaving group; better leaving groups facilitate lower activation energies and higher reaction rates. Rhodium-catalyzed syntheses of benzofuran heterocycles have been shown to proceed through a pathway involving C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. acs.org

Another pathway involves a plausible reaction mechanism where an iminium ion is formed, which then undergoes an attack by a copper acetylide. The resulting intermediate affords benzofuran derivatives through an intramolecular nucleophilic attack and subsequent isomerization. nih.gov

Table 1: Key Steps in Selected Nucleophilic Substitution-Based Benzofuran Syntheses

| Catalyst/Promoter | Key Mechanistic Steps | Ref. |

|---|---|---|

| Rhodium Complex | C–H activation, migratory insertion, nucleophilic substitution, β-oxygen elimination | acs.org |

The benzofuran ring system is generally susceptible to electrophilic substitution reactions. chemicalbook.com The position of substitution is influenced by the electronic effects of both the fused furan (B31954) ring and any existing substituents on the benzene (B151609) moiety. For a compound like Methyl 2-methyl-1-benzofuran-5-carboxylate, the fused oxygen-containing ring acts as an activating group, directing electrophiles to the ortho and para positions relative to the fusion. However, the methyl ester group at the 5-position is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position relative to itself (i.e., positions 4 and 6). libretexts.org

Intramolecular cyclization is a prevalent and powerful strategy for constructing the benzofuran core. sioc-journal.cn These reactions often involve forming a carbon-oxygen bond to close the furan ring.

Palladium-Catalyzed Cyclization : A common method involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization to yield the benzofuran derivative. nih.gov This process is often co-catalyzed by copper. acs.org Another palladium-catalyzed approach is the intramolecular Heck reaction, which involves an oxidative addition followed by a cyclization process. acs.org

Acid-Catalyzed Cyclization : In the presence of acid, certain precursors like acetals can undergo cyclization. The mechanism typically involves protonation, elimination of a small molecule like methanol (B129727) to form an oxonium ion, followed by a nucleophilic attack from the phenyl ring to close the furan ring. wuxiapptec.com

Base-Promoted Cyclization : A transition-metal-free method utilizes a base like potassium t-butoxide to promote the intramolecular cyclization of substrates such as o-bromobenzylketones to form the benzofuran ring. researchgate.net

Table 2: Comparison of Intramolecular Cyclization Strategies

| Method | Catalyst/Reagent | Typical Precursor | Ref. |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | Palladium/Copper | o-Iodophenols and terminal alkynes | nih.gov |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Aryl ether acetals | wuxiapptec.com |

Radical reactions offer an alternative and effective route for the synthesis of complex benzofurans. rsc.org These methods often involve the generation of a radical species that subsequently undergoes a cyclization cascade. nih.gov

A reported mechanism involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This initiates a radical cyclization which is then followed by an intermolecular radical-radical coupling, enabling the synthesis of a range of polycyclic benzofurans. nih.gov Another approach uses heteroatom anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net Control experiments and computational methods have been used to elucidate the specific radical pathways involved in these transformations. researchgate.net

Reactivity of the Ester Moiety

The methyl carboxylate group at the 5-position of the benzofuran ring undergoes reactions typical of esters, with hydrolysis being one of the most fundamental.

The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acidic Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (2-methyl-1-benzofuran-5-carboxylic acid) and methanol. chemguide.co.uklibretexts.org This reaction is the reverse of Fischer esterification and is reversible, meaning it does not proceed to completion but instead reaches an equilibrium state. lumenlearning.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis (Saponification) : When heated with a base, such as sodium hydroxide (B78521), the ester is hydrolyzed in a process known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt (e.g., sodium 2-methyl-1-benzofuran-5-carboxylate). chemguide.co.ukmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

Reduction Reactions to Corresponding Alcohols

The ester functionality of benzofuran carboxylates can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, providing access to hydroxymethyl-substituted benzofurans.

The reduction of esters typically requires strong hydride-donating reagents, as esters are less reactive than aldehydes or ketones. libretexts.org While specific studies detailing the reduction of this compound are not extensively documented, its reactivity is expected to follow established principles for aromatic esters.

Mechanism with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of converting carboxylic acids, esters, and lactones into their corresponding alcohols. harvard.edu The reduction of this compound with LiAlH₄ would proceed as follows:

Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group, which results in the formation of an aldehyde.

Second Nucleophilic Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LiAlH₄ molecule. This leads to a second tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup (e.g., careful addition of water) is performed to protonate the final alkoxide ion, yielding the primary alcohol, (2-methyl-1-benzofuran-5-yl)methanol. libretexts.org

It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce esters to alcohols under standard conditions. libretexts.org

Catalytic Reduction Methods

Modern approaches have sought to replace stoichiometric metal hydride reagents with catalytic systems. For instance, manganese(I) complexes have been shown to catalyze the hydrosilylation of a wide variety of carboxylic acids and, by extension, esters to their respective alcohols under milder conditions. nih.gov This method represents a more sustainable alternative to traditional reductions.

| Reagent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-methyl-1-benzofuran-5-yl)methanol | 1. Anhydrous ether or THF2. Aqueous workup |

| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) | Methanol or Ethanol |

| Manganese Catalysts (e.g., [MnBr(CO)₅]) with Silanes | (2-methyl-1-benzofuran-5-yl)methanol | THF or 2-MTHF, elevated temperature |

Cycloaddition Reactions Involving Benzofuran Systems

The furan ring within the benzofuran scaffold can participate as a 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.com However, the aromaticity of the fused benzene ring reduces the reactivity of the furan system compared to furan itself. Despite this, both intermolecular and intramolecular cycloadditions are possible and provide powerful tools for constructing complex polycyclic molecules. acs.org

Diels-Alder Reactions

The photochemical cycloaddition of benzofuran occurs readily at the C2-C3 double bond. tandfonline.com In thermal Diels-Alder reactions, the benzofuran system can react with electron-deficient dienophiles. More advanced applications involve intramolecular Diels-Alder reactions where the diene (the benzofuran ring) and the dienophile are tethered together, which can be a key strategy in the synthesis of complex natural products like morphine. acs.org

Other Cycloaddition Reactions

The benzofuran scaffold is a versatile participant in various other types of cycloaddition reactions, often catalyzed by transition metals. These reactions can be highly chemo- and regioselective.

Inverse-Electron-Demand Aza-Diels-Alder Reaction: Benzofuran-derived azadienes can undergo [4+2] cycloaddition with vinyl diazo compounds to construct benzofuran-fused hydropyridines. researchgate.net

Ligand-Controlled Cycloadditions: By carefully selecting the chiral ligand, palladium-catalyzed reactions of benzofuran-derived azadienes can be directed towards either [4+4] cycloaddition to yield benzofuro-oxazocines or [2+4] cycloaddition to synthesize tetrahydropyran-fused spirocyclic compounds. researchgate.net

[2+1] Cycloaddition: A dearomatization strategy allows for the [2+1] cycloaddition of benzofuran-derived azadienes with bromomalonate to form complex spirocyclic structures. researchgate.net

These examples highlight the utility of the benzofuran system as a building block in constructing diverse and complex molecular architectures through various cycloaddition pathways. tandfonline.com

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |

| Diels-Alder (Intramolecular) | Tethered amidofuran and benzofuran | Thermal | Polycyclic fused system |

| Aza-Diels-Alder | Benzofuran-derived azadiene + vinyl diazo compound | Na⁺ catalyst | Benzofuran-fused hydropyridine |

| [4+4] Cycloaddition | Benzofuran-derived azadiene | Pd catalyst + Chiral P,N-ligand | Benzofuro[2,3-c] nih.govnih.govoxazocine |

| [2+4] Cycloaddition | Benzofuran-derived azadiene | Pd catalyst + Chiral P,P-ligand | Tetrahydropyran-fused spirocycle |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methyl 1 Benzofuran 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of Methyl 2-methyl-1-benzofuran-5-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a complex pattern due to the protons on the benzene (B151609) ring. The proton at position 4 is expected to appear as a singlet or a narrow doublet, while the protons at positions 6 and 7 would likely present as doublets, with their coupling constants indicating their ortho relationship. The furan (B31954) ring proton at position 3 would also resonate as a singlet. The methyl group at position 2 would produce a sharp singlet in the upfield region of the spectrum. The methyl ester group would also be identifiable by a characteristic singlet corresponding to its three protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.5-6.7 | s |

| H-4 | ~8.2-8.4 | d |

| H-6 | ~7.8-8.0 | dd |

| H-7 | ~7.4-7.6 | d |

| 2-CH₃ | ~2.5 | s |

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the two methyl carbons, the carbons of the benzofuran (B130515) core, and the carbonyl carbon of the ester group. The chemical shifts of the aromatic and furan carbons are influenced by the substituents and the heteroatom. The carbonyl carbon is expected to resonate at the downfield end of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~126 |

| C-6 | ~123 |

| C-7 | ~112 |

| C-7a | ~155 |

| 2-CH₃ | ~14 |

| 5-COOCH₃ | ~52 |

Two-Dimensional NMR Techniques (e.g., DEPT for Carbon Differentiation)

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment on this compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent from the DEPT-135 spectrum. This would allow for the unambiguous assignment of the carbon signals observed in the broadband-decoupled ¹³C-NMR spectrum. For instance, the signals for the two methyl groups (2-CH₃ and 5-COOCH₃) and the methine carbons of the benzene ring would appear as positive peaks, aiding in their definitive identification. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Given the molecular formula C₁₁H₁₀O₃, the exact mass of the molecule is 190.06 g/mol . Therefore, the ESI-MS spectrum would be expected to show a major ion at m/z 191.07 or 213.05, confirming the molecular weight of the compound. niscair.res.in

Fragmentation Patterns and Structural Elucidation

In contrast to soft ionization techniques, electron ionization (EI) mass spectrometry imparts higher energy to the molecule, leading to characteristic fragmentation patterns that can be used for structural elucidation. The fragmentation of benzofuran derivatives is often characterized by the cleavage of the furan ring and the loss of substituents. core.ac.uk

For this compound, the molecular ion peak (M⁺˙) at m/z 190 would be expected. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 159.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 131.

Cleavage of the furan ring: This could lead to the loss of a neutral CO molecule, a common fragmentation for furan rings, resulting in a fragment ion at m/z 162. core.ac.uk

Loss of a methyl radical (-CH₃): Cleavage of the methyl group at the 2-position would produce a fragment at m/z 175.

The analysis of these fragmentation patterns provides valuable information that complements the data obtained from NMR spectroscopy, leading to a comprehensive structural confirmation of the molecule. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. The precise position of this band is sensitive to the electronic environment.

Aromatic C=C stretching vibrations from the benzene and furan rings are expected to appear in the 1450-1625 cm⁻¹ region. The C-O stretching vibrations, corresponding to the ester group and the furan ring ether linkage, would likely produce strong bands between 1000 and 1300 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the C-O-C ether in the benzofuran ring and the C-O bond of the ester group would be identifiable in this region. nih.govmdpi.com Vibrations related to the methyl groups (C-H stretching and bending) would be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzofuran Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methyl Groups |

| Ester C=O Stretch | 1740-1720 | Methyl Carboxylate |

| Aromatic C=C Stretch | 1625-1450 | Benzofuran Ring |

| Aliphatic C-H Bend | 1450-1375 | Methyl Groups |

| Asymmetric C-O-C Stretch | 1300-1200 | Ester & Furan Ether |

| Symmetric C-O-C Stretch | 1150-1000 | Ester & Furan Ether |

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. In FT-Raman spectra, non-polar bonds and symmetric vibrations tend to produce stronger signals. For this compound, the aromatic ring C=C stretching vibrations are expected to be particularly intense. The symmetric breathing modes of the benzene and furan rings would also be prominent features.

While the carbonyl (C=O) stretch is strong in the IR spectrum, it typically appears as a weaker band in the Raman spectrum. nih.gov Conversely, the C-C stretching vibrations of the benzofuran skeleton would be more readily observed. A study on the related compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid showed strong Raman signals for the C=C stretching and in-plane C-H bending of the aromatic system, which is a reliable comparison for the expected spectrum of the title compound. researchgate.net

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Strong |

| Ester C=O Stretch | 1740-1720 | Weak-Medium |

| Aromatic Ring Breathing/Stretching | 1625-1450 | Strong |

| Benzofuran Skeletal Vibrations | 1400-1000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is governed by the electronic transitions within its aromatic benzofuran system, which acts as the primary chromophore. The spectrum is expected to show intense absorption bands in the ultraviolet region, typically between 200 and 350 nm. These absorptions arise from π → π* transitions within the conjugated system of the fused benzene and furan rings.

Studies on various benzofuran derivatives indicate that the positions and intensities of these absorption maxima are influenced by the nature and position of substituents on the ring system. nih.gov The presence of the methyl and methyl carboxylate groups on the benzofuran scaffold would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran. The spectrum would likely display multiple bands, corresponding to different electronic transitions within the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π | 240-280 | Benzofuran Ring System |

| π → π | 280-320 | Extended Conjugated System |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported, analysis of closely related benzofuran esters allows for a detailed prediction of its solid-state characteristics.

Analysis of related structures, such as methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate, provides insight into the expected molecular geometry. researchgate.net The C-O and C-C bond lengths within the benzofuran ring would conform to established values for aromatic heterocyclic systems.

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions. Given the structure of this compound, which lacks strong hydrogen bond donors (like -OH or -NH), the packing would be dominated by weaker interactions. researchgate.net

Weak C-H···O hydrogen bonds are expected to be a significant feature, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the carbonyl group or the furan ring of neighboring molecules. asianpubs.orgresearchgate.net Furthermore, π–π stacking interactions between the planar benzofuran ring systems of adjacent molecules are highly probable. researchgate.net These stacking interactions, which can be in a parallel-displaced or herringbone arrangement, are crucial in stabilizing the crystal lattice of planar aromatic molecules. nih.gov The interplay of these C-H···O and π–π interactions would define the three-dimensional supramolecular architecture of the crystal.

Absence of Detailed Solid-State Conformational Data for this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformational analysis of this compound. Consequently, the detailed research findings and data tables for section "4.5.3. Conformational Analysis in the Solid State," as requested in the outline, cannot be provided.

While crystallographic studies of related benzofuran derivatives are available and generally indicate a planar conformation for the fused ring system, no specific structural elucidation for this compound has been publicly reported. The generation of scientifically accurate data, including bond lengths, bond angles, and torsion angles, requires experimental determination through techniques such as X-ray crystallography.

Without such a study, any presentation of conformational data would be hypothetical and would not meet the required standard of scientific accuracy based on detailed research findings.

Theoretical and Computational Chemistry Studies on Methyl 2 Methyl 1 Benzofuran 5 Carboxylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the atomic level. For complex organic molecules such as Methyl 2-methyl-1-benzofuran-5-carboxylate, these methods are invaluable for determining stable conformations and understanding electronic landscapes.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for studying the properties of medium to large-sized molecules. physchemres.org This method is favored for its balance of accuracy and computational efficiency. aip.org For this compound, DFT would be used to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

The optimization process begins with an initial guess of the molecular structure, which is then iteratively refined. The stability of the final optimized structure is confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that a true energy minimum has been located. rsc.org Beyond geometry, DFT calculations reveal key aspects of the molecule's electronic structure, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative electrostatic potential. niscair.res.in

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For benzofuran (B130515) derivatives and similar aromatic systems, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the accuracy of Hartree-Fock theory with DFT. aip.orgrsc.org Other functionals, such as the GGA-PBE (Generalized Gradient Approximation - Perdew-Burke-Ernzerhof), have also been shown to provide a good compromise between experimental and computational results for molecular geometries and other properties of benzofuran derivatives. physchemres.org

The selection of a basis set is equally important. Pople-style basis sets, like 6-31G(d,p) and the more extensive 6-311G(d,p) or 6-311+G(d,p), are frequently used for organic molecules. aip.orgrsc.org These sets provide a flexible description of the electron distribution. The inclusion of polarization functions (d,p) allows for anisotropy in the electron cloud, which is crucial for describing bonding in molecules with multiple bonds and heteroatoms, such as this compound. For higher accuracy, diffuse functions (+) can be added to better describe anions or molecules with lone pairs.

Table 1: Common DFT Functionals and Basis Sets for Benzofuran Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311+G(d,p) | Electronic Properties, NBO Analysis |

This table is interactive. Users can sort and filter the data.

Spectroscopic Property Prediction and Comparison with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data. These theoretical spectra can be compared with experimental results to confirm molecular structures and to aid in the assignment of spectral bands.

Theoretical vibrational spectra (Fourier-transform infrared, FT-IR, and Fourier-transform Raman, FT-Raman) for this compound can be calculated using DFT. Following a successful geometry optimization and frequency calculation at a chosen level of theory (e.g., B3LYP/6-311G(d,p)), the vibrational modes and their corresponding frequencies and intensities are obtained.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data. The resulting theoretical spectrum can then be used to assign the various vibrational modes observed in the experimental FT-IR and FT-Raman spectra, such as C-H stretching, C=O stretching of the ester group, and the characteristic vibrations of the benzofuran ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods can predict the chemical shifts (¹H and ¹³C) of a molecule, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR chemical shifts.

The process involves first optimizing the molecular geometry using a reliable method like DFT. Then, using the GIAO method at the same or a higher level of theory, the magnetic shielding tensors for each nucleus are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). These predicted shifts for this compound can be directly compared with experimental ¹H and ¹³C NMR spectra to confirm the structural assignment.

To understand the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would be performed on the previously optimized ground-state geometry. The calculations can be run in a simulated solvent environment using models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to better replicate experimental conditions. rsc.org The output provides a theoretical UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These results can be compared with an experimentally measured spectrum to understand the nature of the electronic transitions, often corresponding to π → π* transitions within the aromatic benzofuran system.

Table 2: Summary of Computational Spectroscopic Methods

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| FT-IR / FT-Raman | DFT Frequency Calculation | Vibrational Frequencies and Modes |

| NMR | DFT with GIAO | ¹H and ¹³C Chemical Shifts |

This table is interactive. Users can sort and filter the data.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics simulations are employed to study the conformational landscape of a molecule and its interactions with other molecules or a solvent over time. There are no published simulation studies for this compound that would provide information on its dynamic behavior, preferred conformations, or interaction patterns.

Studies on Intermolecular Interactions and Aggregation Behavior

The nature and strength of intermolecular forces are critical for understanding the solid-state properties and aggregation tendencies of a compound. Without experimental or computational studies, any discussion on the potential hydrogen bonding, π-π stacking, or van der Waals interactions governing the aggregation of this compound would be purely speculative.

Dimer Structures and Hydrogen Bonding Effects

There is no specific research available in the reviewed scientific literature that details the theoretical or computational studies of dimer structures and the associated hydrogen bonding effects for this compound. While studies on other benzofuran derivatives, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have explored monomer-dimer systems, similar analyses for this compound have not been reported. physchemres.org Photochemical dimerization has been observed in other benzofuran derivatives, leading to the formation of cross-dimers, but this is a result of a chemical reaction rather than the non-covalent association into a stable dimer under normal conditions. rsc.org

Analysis of Non-covalent Interactions (NCI)

A specific analysis of the non-covalent interactions within this compound is not documented in the available literature. Computational studies on the non-covalent interactions of the broader benzofuran molecule have been conducted in the context of complex formation with other molecules, such as formaldehyde. illinois.eduillinois.edu These studies have identified π-π interactions as significant, with dispersion forces being dominant. illinois.eduillinois.edu However, a dedicated NCI analysis for this compound, which would account for the specific effects of the methyl and carboxylate substituents, has not been published.

Investigation of Nonlinear Optical (NLO) Properties

Theoretical and computational investigations into the nonlinear optical (NLO) properties specifically for this compound are not present in the reviewed literature. The NLO properties of the broader family of benzofuran derivatives have been a subject of interest, with studies focusing on how different donor and acceptor substituents can modulate these properties. physchemres.orgnih.govscispace.com These studies indicate that benzofuran derivatives can be promising candidates for NLO materials. physchemres.org However, without a specific computational study on this compound, its NLO parameters such as dipole moment, polarizability, and hyperpolarizability remain uncharacterized.

Potential Applications of Methyl 2 Methyl 1 Benzofuran 5 Carboxylate in Advanced Chemical Research

Utility as Synthetic Intermediates for Complex Molecular Architectures

The benzofuran (B130515) nucleus is a fundamental structural unit in a wide range of biologically active natural products and synthetic compounds. nih.gov As such, functionalized benzofurans like Methyl 2-methyl-1-benzofuran-5-carboxylate are valuable as synthetic intermediates for constructing more elaborate molecules. The molecule possesses several reactive sites that can be targeted for chemical modification.

The ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This versatility allows for its integration into larger molecular frameworks through coupling reactions. For instance, benzofuran-2-carboxylic acid, a related structure, serves as a precursor for elaborate benzofuran-2-carboxamides through palladium-catalyzed C-H arylation and subsequent transamidation. mdpi.com This highlights the utility of the carboxylate handle in diversification.

Furthermore, the benzofuran ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents onto the aromatic portion of the molecule. The existing methyl and ester groups influence the regioselectivity of these reactions. The heterocyclic ring can also participate in various cross-coupling reactions, making it a key building block for complex structures in drug discovery and organic synthesis. acs.org

Exploration in Materials Science for Organic Functional Materials

Benzofuran derivatives are increasingly explored in materials science due to their advantageous properties, which include good thermal stability, beneficial electrochemical behavior, and high quantum yields. nih.gov These characteristics make them suitable for creating organic functional materials. While specific research on this compound in this context is nascent, its structure suggests potential utility.

The rigid, planar benzofuran core is a desirable feature for creating materials with ordered molecular packing, which is often crucial for efficient charge transport in organic electronics. The ester and methyl functional groups can be modified to tune the molecule's solubility, processability, and intermolecular interactions. For example, the ester group could be converted into a polymerizable moiety, allowing the benzofuran unit to be incorporated into the backbone or as a pendant group in a polymer chain. Such polymers could find applications as dielectrics, semiconductors, or emissive materials. Benzofuran esters, in general, are considered an important direction in the development of novel functional compounds, such as antioxidants. rsc.org

Potential in Organic Electronics and Photonics (e.g., as fluorescent sensors)

The benzofuran scaffold is inherently fluorescent and is a component of molecules used as fluorescent sensors, optical brighteners, and blue-light emitting materials. nih.govmdpi.com The photophysical properties of benzofuran derivatives, such as their absorption and emission wavelengths, can be finely tuned by altering the substituents on the ring system. nih.gov

This compound, as a substituted benzofuran, is expected to possess fluorescent properties. The electron-withdrawing nature of the methyl carboxylate group and the electron-donating character of the methyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which directly impacts its fluorescence behavior, including quantum yield and solvatochromism. nih.gov

This potential for tunable fluorescence makes it a candidate for several applications in organic electronics and photonics. It could serve as a building block for organic light-emitting diodes (OLEDs), where benzofuran derivatives have been used as high triplet energy host materials. nih.gov Additionally, its core structure could be functionalized to create chemosensors, where the fluorescence intensity or wavelength changes upon binding to a specific analyte, a principle that has been demonstrated with other benzofuran-based probes. medcraveonline.com Studies on related benzofuran derivatives have shown their utility as fluorescent markers, further underscoring the potential of this class of compounds. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzofuran |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for Methyl 2-methyl-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidative cyclization of substituted phenols with methyl acrylate derivatives. For example, analogous dihydrobenzofuran carboxylates are synthesized using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant at ambient conditions . Optimization involves adjusting solvent polarity (e.g., hexafluoroisopropanol enhances electrophilic substitution), stoichiometry of oxidizing agents, and reaction time to minimize side products. Thin-layer chromatography (TLC) and NMR monitoring are critical for tracking reaction progress.

Q. How is structural characterization of this compound performed, and what spectral markers are diagnostic?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) is key:

- ¹H NMR : Methyl ester protons appear as a singlet at δ ~3.8–4.0 ppm. The benzofuran aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted protons at δ 6.8–7.5 ppm).

- ¹³C NMR : The ester carbonyl resonates at δ ~165–170 ppm, while the benzofuran oxygen-bearing carbons appear at δ ~155–160 ppm .

Q. What are common derivatization strategies for this compound in medicinal chemistry?

- Methodological Answer : The ester group can be hydrolyzed to a carboxylic acid for further coupling (e.g., amide formation via EDC/HOBt). Bromination at the 5-position (using NBS or Br₂/Fe) introduces a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Pharmacological analogs often replace the methyl ester with bioisosteres like amides or heterocycles to modulate bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular planarity and substituent orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 provides unambiguous bond lengths and angles. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate shows a near-planar carboxyl group (4.8° deviation from the benzofuran plane), critical for understanding π-π stacking in solid-state interactions . Discrepancies between computational (DFT) and experimental data require refining thermal ellipsoid models in ORTEP-III .

Q. What experimental design considerations are essential for evaluating pharmacological activity while minimizing false positives?

- Methodological Answer :

- In vitro assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For antimicrobial studies, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells .

- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., halogenation at C5, ester vs. amide) and correlate with activity. Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .

Q. How can catalytic systems be optimized for sustainable synthesis of this compound?

- Methodological Answer : Replace stoichiometric oxidants (e.g., DDQ) with heterogeneous catalysts. For example, Au/TiO₂ catalyzes furan oxidation to carboxylates under mild conditions. Flow chemistry in microreactors enhances heat/mass transfer, reducing reaction times and byproducts . Green metrics (E-factor, atom economy) should be calculated to benchmark against traditional methods.

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3).

- Meta-analysis : Use tools like RevMan to aggregate data from studies with comparable IC50 assays. Contradictions may arise from impurity profiles (e.g., residual Br in brominated analogs), requiring HPLC purity verification (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.